molecular formula C10H20ClNO2 B2938797 3-Amino-2-cycloheptylpropanoic acid hydrochloride CAS No. 2126162-89-6

3-Amino-2-cycloheptylpropanoic acid hydrochloride

Cat. No. B2938797
CAS RN: 2126162-89-6
M. Wt: 221.73
InChI Key: JKVHOGVOOLARMI-UHFFFAOYSA-N
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Description

3-Amino-2-cycloheptylpropanoic acid hydrochloride is a chemical compound with the CAS Number: 2126162-89-6. It has a molecular weight of 221.73 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Amino-2-cycloheptylpropanoic acid hydrochloride is 1S/C10H19NO2.ClH/c11-7-9(10(12)13)8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

3-Amino-2-cycloheptylpropanoic acid hydrochloride plays a role in the synthesis of various chemical compounds through reactions that involve cyclization and functional group transformations. For instance, its derivatives have been used in the formation of thio-ureas and subsequent cyclization to produce hydrothiazines, which are significant in chemical research for their potential applications in medicinal chemistry and material science (Cherbuliez et al., 1967). Additionally, the cycloaddition of azides to alkynes, forming 1H-[1,2,3]-triazoles, highlights the compound's utility in peptide synthesis on solid-phase, showcasing its relevance in developing peptide-based therapeutics and materials (Tornøe et al., 2002).

Molecular Machines and Fuel Generation

Research into the kinetics of aminolysis reactions involving derivatives of 3-Amino-2-cycloheptylpropanoic acid hydrochloride reveals its potential application in providing chemical fuel for molecular machines. Such studies aim to optimize the controlled release of fuel to ensure the efficient operation of these machines, which are crucial for developing nanotechnology and advanced materials (Biagini et al., 2020).

Biochemical Synthesis and Stabilization

The conversion of 3-Amino-2-cycloheptylpropanoic acid hydrochloride derivatives into stabilized biochemical forms showcases the compound's significance in synthesizing and stabilizing bioactive molecules. For example, its transformation into cyclic stabilized forms of aspartate semialdehyde highlights its application in creating intermediates for further biochemical reactions, essential for developing novel pharmaceuticals and studying biochemical pathways (Cheung & Shoolingin‐Jordan, 1997).

Enantioselective Synthesis

The compound's role in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids, underscores its importance in producing enantiomerically pure compounds. Such synthetic routes are vital for the pharmaceutical industry, where the chirality of molecules can significantly affect drug efficacy and safety (Arvanitis et al., 1998).

Advanced Materials and Nanotechnology

The research extends to the production of advanced materials, such as the use of 3-hydroxypropanoic acid, a derivative of 3-Amino-2-cycloheptylpropanoic acid, in bioplastic production. This application is significant in the context of sustainable materials science, offering alternatives to petroleum-based plastics and contributing to the development of environmentally friendly materials (Jers et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-amino-2-cycloheptylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-7-9(10(12)13)8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVHOGVOOLARMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-cycloheptylpropanoic acid hydrochloride

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